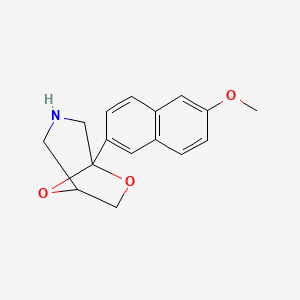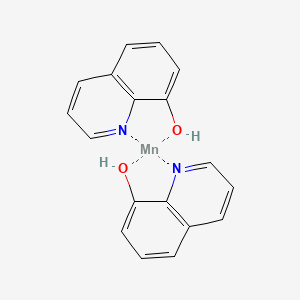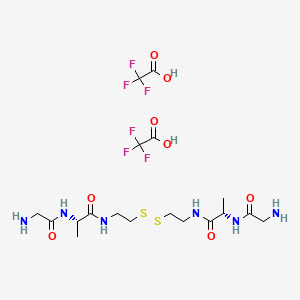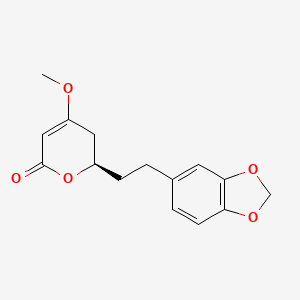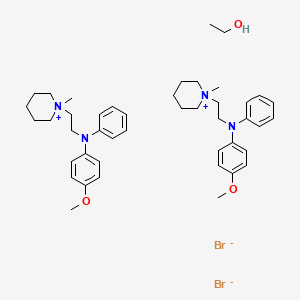
1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidiniuym bromide ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol is a complex organic compound that features a piperidinium core with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol typically involves multiple steps, starting with the preparation of the piperidinium core. This can be achieved through the reaction of piperidine with methylating agents under controlled conditions. The subsequent steps involve the introduction of the N-phenyl and p-anisidinoethyl groups through nucleophilic substitution reactions. The final step includes the quaternization of the nitrogen atom with bromide to form the piperidinium bromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the piperidinium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or aryl halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted piperidinium compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium chloride
- 1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium iodide
- 1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium sulfate
Uniqueness
1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride, iodide, and sulfate counterparts. The presence of the ethanol group also adds to its distinct properties, making it suitable for specific applications where solubility in polar solvents is required.
Eigenschaften
CAS-Nummer |
102207-37-4 |
|---|---|
Molekularformel |
C44H64Br2N4O3 |
Molekulargewicht |
856.8 g/mol |
IUPAC-Name |
ethanol;4-methoxy-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]-N-phenylaniline;dibromide |
InChI |
InChI=1S/2C21H29N2O.C2H6O.2BrH/c2*1-23(16-7-4-8-17-23)18-15-22(19-9-5-3-6-10-19)20-11-13-21(24-2)14-12-20;1-2-3;;/h2*3,5-6,9-14H,4,7-8,15-18H2,1-2H3;3H,2H2,1H3;2*1H/q2*+1;;;/p-2 |
InChI-Schlüssel |
NTPHQEJGNVTFFY-UHFFFAOYSA-L |
Kanonische SMILES |
CCO.C[N+]1(CCCCC1)CCN(C2=CC=CC=C2)C3=CC=C(C=C3)OC.C[N+]1(CCCCC1)CCN(C2=CC=CC=C2)C3=CC=C(C=C3)OC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate](/img/structure/B15186849.png)
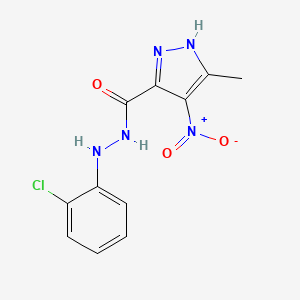
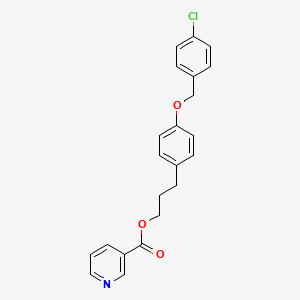
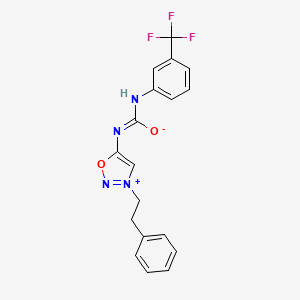
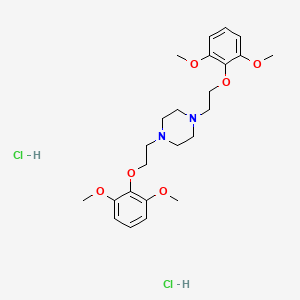
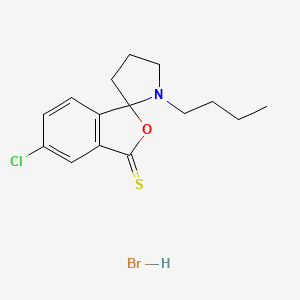
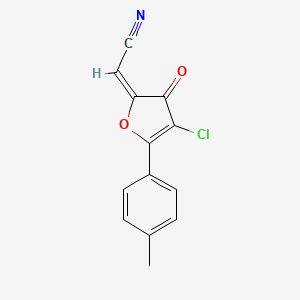
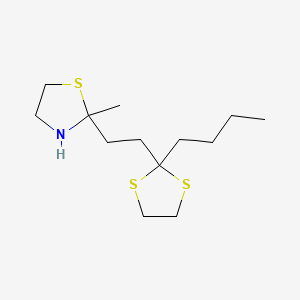
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
